molecular formula C12H11NO B8621598 5-Allyl-quinolin-6-ol

5-Allyl-quinolin-6-ol

Cat. No.: B8621598
M. Wt: 185.22 g/mol
InChI Key: NGWBTLGAEMQEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Allyl-quinolin-6-ol is a heterocyclic compound belonging to the quinoline family. Quinolines are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. The presence of an allyl group at the 5th position and a hydroxyl group at the 6th position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyl-quinolin-6-ol typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .

Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and selectivity. For instance, the use of heteropolyacids as catalysts in a one-pot reaction has been reported to be efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Allyl-quinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines and thiols are commonly used.

Major Products:

Scientific Research Applications

5-Allyl-quinolin-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antitumor and antiviral activities.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Allyl-quinolin-6-ol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to complex with metal ions essential for bacterial growth. Additionally, its antitumor activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

    Quinine: An alkaloid with antimalarial properties.

    Chloroquine: A synthetic derivative used as an antimalarial drug.

    Ciprofloxacin: An antibiotic with a quinoline core structure.

Uniqueness: 5-Allyl-quinolin-6-ol is unique due to the presence of both an allyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

5-prop-2-enylquinolin-6-ol

InChI

InChI=1S/C12H11NO/c1-2-4-10-9-5-3-8-13-11(9)6-7-12(10)14/h2-3,5-8,14H,1,4H2

InChI Key

NGWBTLGAEMQEQE-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC2=C1C=CC=N2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-allyloxyquinoline (intermediate 4) (1.14 g, 6.2 mmol) in p-xylene (30 ml) was allowed to reflux for 3 days. The organic solvent was removed under vacuum. Chromatography (30% hexanes-ethyl acetate) afforded 0.82 g (72%) of 5-allyl-quinolin-6-ol as a white solid: mp 162–164° C. Elemental Analysis for C12H11NO: Calculated: C, 77.81; H, 5.99; N, 7.56. Found: C, 77.82; H, 5.99; N, 7.45.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

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